N'-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide
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Overview
Description
N’-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of bromine and hydroxyl groups in its structure contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
5-bromo-2-hydroxybenzaldehyde+4-hydroxybenzohydrazide→N’-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration, washed with cold ethanol, and recrystallized to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis of N’-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide is well-documented, industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The hydrazone group can be reduced to form corresponding hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism by which N’-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of hydroxyl and bromine groups can facilitate binding to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide
- N’-(5-bromo-2-hydroxybenzylidene)cyclohexanecarbohydrazide
- N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide
Uniqueness
N’-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide is unique due to the presence of both bromine and hydroxyl groups, which enhance its reactivity and potential for forming various derivatives. Its specific structural configuration allows for unique interactions in both chemical and biological systems, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of N’-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
41377-38-2 |
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Molecular Formula |
C14H11BrN2O3 |
Molecular Weight |
335.15 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C14H11BrN2O3/c15-11-3-6-13(19)10(7-11)8-16-17-14(20)9-1-4-12(18)5-2-9/h1-8,18-19H,(H,17,20)/b16-8+ |
InChI Key |
KXCCEJHKBHGWHY-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O)O |
Origin of Product |
United States |
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